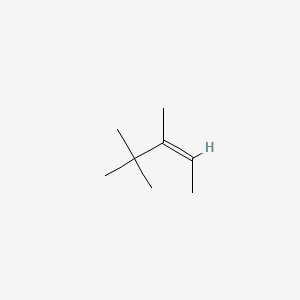

(2Z)-3,4,4-Trimethyl-2-pentene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39761-64-3 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(Z)-3,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |

InChI Key |

FZQMZRXKWHQJAG-SREVYHEPSA-N |

Isomeric SMILES |

C/C=C(/C)\C(C)(C)C |

Canonical SMILES |

CC=C(C)C(C)(C)C |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2z 3,4,4 Trimethyl 2 Pentene

Electrophilic Addition Reactions: Stereochemical Outcomes and Regioselectivity Studies

Electrophilic additions to the trisubstituted double bond of (2Z)-3,4,4-trimethyl-2-pentene are governed by the electronic nature of the double bond and the significant steric hindrance imposed by the tert-butyl group and the two methyl groups on the double bond.

Halogenation Mechanisms and Stereochemical Control on the (2Z)-Double Bond

The halogenation of alkenes, such as with bromine (Br₂), typically proceeds through a mechanism involving the formation of a cyclic halonium ion intermediate. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This intermediate is then attacked by the halide ion in an anti-addition fashion, meaning the two halogen atoms add to opposite faces of the original double bond. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

For a (Z)-alkene, this anti-addition results in the formation of a racemic mixture of enantiomers. libretexts.org The initial formation of the bromonium ion can occur on either face of the planar double bond. Subsequent backside attack by the bromide ion at either of the two carbons of the bromonium ion leads to the two enantiomeric products. libretexts.orglibretexts.org

In the case of this compound, the significant steric bulk around the double bond would influence the rate of reaction but the fundamental stereochemical pathway is expected to remain the same. The tert-butyl group would likely hinder the approach of the bromine molecule and the subsequent attack of the bromide ion.

Table 1: Expected Stereochemical Outcome of Bromination of this compound

| Reactant | Reagent | Intermediate | Mode of Addition | Product |

| This compound | Br₂ | Cyclic bromonium ion | Anti-addition | Racemic mixture of (2R,3S)-2,3-dibromo-3,4,4-trimethylpentane and (2S,3R)-2,3-dibromo-3,4,4-trimethylpentane |

The stereospecificity of this reaction, where a specific stereoisomer of the starting material leads to a specific stereoisomer of the product, is a key characteristic of the halonium ion mechanism. libretexts.org While direct experimental data on the halogenation of this compound is scarce in readily available literature, the established mechanism for Z-alkenes provides a strong predictive model for its stereochemical outcome. libretexts.orglibretexts.org

Hydrohalogenation and Hydration Pathways: Analysis of Carbocation Stability and Rearrangements

The addition of hydrogen halides (hydrohalogenation) and water (hydration) to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com

In the case of this compound, protonation can occur at either C2 or C3.

Protonation at C2: This would lead to a tertiary carbocation at C3.

Protonation at C3: This would lead to a secondary carbocation at C2.

Following the principles of carbocation stability (tertiary > secondary > primary), the formation of the tertiary carbocation at C3 is the more favorable pathway. masterorganicchemistry.com Subsequent attack by a nucleophile (halide or water) at this position would yield the Markovnikov product.

However, a hallmark of reactions proceeding through carbocation intermediates is the potential for rearrangements to form an even more stable carbocation. chemistrysteps.comyoutube.com In the initially formed tertiary carbocation from this compound, a 1,2-hydride or 1,2-methide shift could potentially occur. For instance, a hydride shift from an adjacent carbon could lead to a different tertiary carbocation if it offers greater stability, though in this specific structure, a simple hydride shift does not lead to a more stable carbocation. A methide shift from the tert-butyl group would result in a secondary carbocation, which is less stable. Therefore, significant rearrangement of the initially formed tertiary carbocation is not anticipated to be a major pathway under standard conditions.

Acid-catalyzed hydration follows a similar mechanistic path, with water acting as the nucleophile that attacks the carbocation intermediate. chemistrysteps.comleah4sci.com The reaction is initiated by protonation of the alkene to form the most stable carbocation, followed by nucleophilic attack of water, and finally deprotonation to yield the alcohol. masterorganicchemistry.comchemistrysteps.comleah4sci.com Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, leading to a racemic mixture if a new stereocenter is formed. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reaction | Reagent | Intermediate | Predicted Major Product |

| Hydrobromination | HBr | Tertiary carbocation at C3 | 2-Bromo-2,3,4-trimethylpentane |

| Acid-Catalyzed Hydration | H₂O, H⁺ | Tertiary carbocation at C3 | 2,3,4-Trimethyl-2-pentanol |

Radical Reactions and Polymerization Pathways

The highly substituted nature of this compound also influences its reactivity in radical reactions.

Free Radical Addition to the Highly Substituted this compound Double Bond

The free-radical addition of hydrogen bromide to alkenes, typically initiated by peroxides, proceeds via an anti-Markovnikov regioselectivity. nih.govwikipedia.orgbyjus.com This is in direct contrast to the electrophilic addition. The mechanism involves the initial addition of a bromine radical to the double bond to form the most stable carbon radical intermediate. libretexts.orgoregonstate.edu

For this compound, the addition of a bromine radical can occur at either C2 or C3:

Addition at C2: This would generate a tertiary radical at C3.

Addition at C3: This would generate a secondary radical at C2.

The stability of carbon radicals follows the same trend as carbocations (tertiary > secondary > primary). Therefore, the bromine radical will preferentially add to the less substituted C2, leading to the formation of the more stable tertiary radical at C3. This radical then abstracts a hydrogen atom from HBr to give the final anti-Markovnikov product. libretexts.orgoregonstate.edu

The stereochemistry of radical addition is generally not stereospecific, leading to a mixture of syn and anti addition products. nih.gov

Table 3: Regioselectivity in the Addition of HBr to this compound

| Reaction Conditions | Mechanism | Key Intermediate | Major Product |

| HBr (no peroxides) | Electrophilic Addition | Tertiary Carbocation | 2-Bromo-2,3,4-trimethylpentane (Markovnikov product) |

| HBr, ROOR (peroxides) | Free Radical Addition | Tertiary Radical | 3-Bromo-2,2,3-trimethylpentane (Anti-Markovnikov product) |

Controlled Polymerization of this compound: Mechanistic Insights into Chain Propagation and Termination

Alkenes with electron-donating groups, such as the alkyl groups in this compound, are susceptible to cationic polymerization. wikipedia.orgalmerja.comlibretexts.orglibretexts.org The process is initiated by an electrophile, typically a proton from a strong acid or a Lewis acid, which adds to the double bond to generate a carbocation. libretexts.orglibretexts.org This carbocation then acts as an electrophile for another monomer molecule, propagating the polymer chain.

The propagation step involves the nucleophilic attack of a monomer molecule on the growing carbocationic chain end. For this compound, the significant steric hindrance around the double bond would be expected to decrease the rate of propagation.

Termination of the polymer chain can occur through several mechanisms, including:

Chain transfer to monomer: A proton is transferred from the growing chain to a monomer molecule, terminating the original chain and initiating a new one. d-nb.info

Spontaneous termination: Loss of a proton from the growing chain to form a terminal alkene.

Combination with a counter-ion or nucleophile.

The steric bulk of this compound would likely favor chain transfer reactions, potentially leading to the formation of oligomers rather than high molecular weight polymers. mdpi.com The stability of the tertiary carbocation formed during polymerization also plays a crucial role in the reaction kinetics. libretexts.org

Olefin Metathesis and Cross-Coupling Reactions

The steric congestion of this compound makes it a challenging substrate for many catalytic reactions, including olefin metathesis and cross-coupling.

Olefin metathesis involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). masterorganicchemistry.comwikipedia.org While highly efficient for many alkenes, the formation of tetrasubstituted double bonds via metathesis is often challenging. nih.gov

However, a notable industrial application involving a derivative of this compound is the synthesis of neohexene (3,3-dimethyl-1-butene). This is achieved through the cross-metathesis of 2,4,4-trimethyl-2-pentene (B94453) (an isomer of the title compound) with ethene. ionicviper.orgethz.ch This reaction is typically carried out using a dual catalyst system, often a mixture of WO₃/SiO₂ and MgO, at elevated temperatures and pressures. ionicviper.orgethz.ch The MgO component can facilitate the isomerization of other diisobutene isomers to the desired 2,4,4-trimethyl-2-pentene. ionicviper.org The development of more active and sterically tolerant catalysts, such as advanced Grubbs-type catalysts, has expanded the scope of metathesis to include more sterically demanding olefins. nih.govorganic-chemistry.orgharvard.edu

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. scirp.orgorganic-chemistry.orgmt.com However, these reactions can be challenging with sterically hindered substrates like vinyl halides derived from this compound. The oxidative addition step in the catalytic cycle is often impeded by steric bulk. scirp.org The development of specialized ligands and catalyst systems has made the coupling of some sterically hindered partners possible. libretexts.orgresearchgate.net For instance, the Suzuki-Miyaura coupling of hindered aryl halides with vinyl boronates can be achieved with carefully designed phosphite (B83602) ligands. researchgate.net Similarly, intramolecular Heck reactions have shown greater success with highly substituted alkenes compared to their intermolecular counterparts. leah4sci.com

Reactivity of this compound in Ring-Closing and Cross-Metathesis with Sterically Hindered Olefins

The reactivity of sterically hindered olefins like this compound in metathesis reactions is significantly influenced by the steric bulk around the carbon-carbon double bond. In cross-metathesis (CM), the reaction between two different alkenes, the efficiency and selectivity are highly dependent on the catalyst and the nature of the reacting olefins. organic-chemistry.orgillinois.edu Generally, steric hindrance is a deactivating factor in olefin metathesis. illinois.edu

For sterically hindered olefins, the choice of catalyst, particularly the N-heterocyclic carbene (NHC) ligand on ruthenium-based catalysts, is crucial. nih.govorganic-chemistry.org Studies have shown that for the formation of disubstituted olefins with bulky substituents, catalysts with less sterically demanding NHC ligands (e.g., bearing N-tolyl groups) can be more efficient than those with bulkier ligands (e.g., N-mesityl). nih.govorganic-chemistry.org Conversely, the formation of more substituted olefins, such as trisubstituted ones, often benefits from catalysts with bulkier NHC ligands. nih.govorganic-chemistry.org This is attributed to the relative rates of productive cross-metathesis versus unproductive side reactions. organic-chemistry.org

While direct studies on this compound are not extensively documented in readily available literature, the principles governing the metathesis of other highly substituted and sterically hindered alkenes are applicable. The successful cross-metathesis of such olefins often requires careful optimization of the catalyst system and reaction conditions. researchgate.net

Ring-closing metathesis (RCM) is an intramolecular variation of olefin metathesis used to form cyclic compounds. wikipedia.orgorganic-chemistry.org The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org The success of RCM also depends on factors like ring strain in the product and the type of catalyst used. wikipedia.org Tri- and tetrasubstituted alkenes have been successfully employed in RCM to create substituted cyclic olefins. wikipedia.org

Table 1: Factors Influencing Cross-Metathesis of Sterically Hindered Olefins

| Factor | Influence on Reactivity | Reference |

|---|---|---|

| Steric Bulk of Olefin | Generally deactivating; reduces reaction efficiency. | illinois.edu |

| Catalyst Ligand Size | Smaller NHC ligands can favor formation of disubstituted olefins; bulkier ligands can favor trisubstituted olefins. | nih.govorganic-chemistry.org |

| Olefin Type | Reactions between different olefin types (e.g., Type I and Type III) are generally more selective. | illinois.edu |

| Thermodynamics | The reaction is a thermodynamically controlled process, driven by the evolution of ethylene gas. | illinois.edu |

Palladium-Catalyzed Coupling Reactions: Potential for Derivatization of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering significant potential for the derivatization of alkenes like this compound. rsc.orgmdpi.comscribd.com These reactions typically involve the in-situ generation of a Pd(0) active catalyst. rsc.org

One of the most well-known palladium-catalyzed reactions involving alkenes is the Mizoroki-Heck reaction, which forms a substituted olefin by coupling an alkene with an organic halide. mdpi.com The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and regenerate the catalyst. mdpi.com

For a sterically hindered alkene such as this compound, the efficiency of such coupling reactions would be influenced by the steric hindrance around the double bond. However, palladium catalysis has been shown to be effective for a wide range of substrates, including those with significant steric bulk, often through careful selection of ligands and reaction conditions. organic-chemistry.org

Palladium(II)-catalyzed reactions, such as the Wacker oxidation, provide another avenue for alkene functionalization, typically leading to the formation of carbonyl compounds. ucl.ac.uknih.gov The regioselectivity of these reactions can be influenced by directing groups within the substrate. ucl.ac.uk Furthermore, palladium-catalyzed hydrocarbonylation reactions can convert alkenes into various carbonyl compounds, including acid chlorides, esters, and amides, by introducing a carbonyl group. acs.orgnih.gov

While specific examples of palladium-catalyzed derivatization of this compound are not prominent in the surveyed literature, the extensive toolkit of palladium-catalyzed reactions provides a strong basis for its potential functionalization.

Table 2: Potential Palladium-Catalyzed Reactions for Derivatization

| Reaction Type | Potential Product | General Mechanism | Reference |

|---|---|---|---|

| Mizoroki-Heck Reaction | Substituted alkene | Oxidative addition, alkene insertion, β-hydride elimination. | mdpi.com |

| Wacker-Type Oxidation | Ketone or aldehyde | Nucleopalladation followed by β-hydride elimination. | ucl.ac.uknih.gov |

| Hydrocarbonylation | Acid chloride, ester, amide | Formation of a palladium hydride, insertion of alkene and CO. | acs.orgnih.gov |

| Carbene Coupling | Cyclopropanes, substituted alkenes | Formation of a metal carbene, followed by reaction with the alkene. | organic-chemistry.org |

Oxidation and Ozonolysis Mechanisms of Branched Alkenes, Including this compound

The oxidation of branched alkenes can proceed through various pathways, with ozonolysis being a prominent method for oxidative cleavage of the carbon-carbon double bond. libretexts.org This reaction is valuable for structural elucidation and synthetic applications. libretexts.org

The ozonolysis mechanism involves the initial [3+2] cycloaddition of ozone to the alkene, forming an unstable primary ozonide (a 1,2,3-trioxolane). researchgate.net This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). researchgate.netrsc.org The reaction is typically conducted at low temperatures, such as -78 °C, in solvents like dichloromethane (B109758) or methanol. unl.edu Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes and/or ketones, while oxidative workup (e.g., with hydrogen peroxide) produces carboxylic acids and/or ketones. masterorganicchemistry.com

For a trisubstituted alkene like this compound, ozonolysis followed by reductive workup would be expected to yield a ketone and an aldehyde. libretexts.org Specifically, cleavage of the double bond in this compound would produce acetone (B3395972) and 2,2-dimethylpropanal.

The substitution pattern around the double bond influences the distribution of products, especially in cases where oligomerization can occur. rsc.org For highly substituted alkenes, the formation of oligomeric products can compete with the formation of the simple ozonide. rsc.org The rate of the vapor-phase reaction of 3,4,4-trimethyl-2-pentene with ozone has been estimated, corresponding to an atmospheric half-life of approximately 3.7 hours under specific conditions. nih.gov

Other oxidation reactions of alkenes can be catalyzed by transition metals, leading to a variety of functionalized products without cleaving the carbon-carbon backbone. ucl.ac.uk

Table 3: Ozonolysis of this compound

| Reactant | Reaction | Expected Products (Reductive Workup) | Reference |

|---|---|---|---|

| This compound | Ozonolysis | Acetone and 2,2-Dimethylpropanal | libretexts.org |

Rearrangement Reactions and Isomerization Pathways of this compound

The isomerization of alkenes, particularly the conversion between E and Z isomers of trisubstituted alkenes, is a significant challenge in organic synthesis due to the small energy differences between the isomers. researchgate.netacs.org Transition metal catalysis has emerged as a powerful, atom-economical method for alkene isomerization. acs.orgnih.gov

Several mechanistic pathways have been proposed for transition-metal-catalyzed olefin isomerization, including radical mechanisms, metal hydride mechanisms, 1,3-hydrogen shift mechanisms, and oxidative cyclization mechanisms. acs.org Cobalt-based catalysts, in particular, have shown high efficiency and stereoselectivity in the isomerization of 1,1-disubstituted alkenes to the more stable (E)-trisubstituted alkenes. nih.govorganic-chemistry.org A plausible catalytic cycle involves the formation of a cobalt-hydride species, which adds across the alkene double bond, followed by β-hydride elimination to yield the isomerized product. nih.gov The stereoselectivity is often governed by steric and electronic interactions between the substrate and the catalyst's ligand framework. organic-chemistry.org

While the focus of many studies is on the isomerization of less substituted alkenes to more substituted ones, the reverse process or the interconversion between E and Z isomers of a trisubstituted alkene like 3,4,4-trimethyl-2-pentene is also mechanistically relevant. Isomerization can also be induced by heat, light, or acid/base catalysis. snnu.edu.cn For instance, the isomerization of 2,4,4-trimethyl-1-pentene (B89804) to 2,4,4-trimethyl-2-pentene has been a subject of study. smolecule.com

Rearrangement reactions involving the carbon skeleton, such as 1,3-alkyl shifts, are generally rare but have been postulated in specific cases, for example, during the dehydration of certain highly branched alcohols. caltech.edu

Table 4: General Mechanisms of Transition-Metal Catalyzed Olefin Isomerization

| Mechanistic Pathway | Description | Reference |

|---|---|---|

| Metal Hydride Mechanism | Involves the addition of a metal-hydride across the double bond followed by β-hydride elimination. | acs.orgnih.gov |

| Radical Mechanism | Initiated by a hydrogen atom transfer (HAT), which can lead to less stereocontrol. | acs.org |

| 1,3-Hydrogen Shift Mechanism | A concerted hydrogen transfer pathway. | acs.orgsnnu.edu.cn |

| Oxidative Cyclization Mechanism | Involves the formation of a metallacyclopropane intermediate. | acs.org |

Advanced Spectroscopic and Chromatographic Methodologies in the Characterization of 2z 3,4,4 Trimethyl 2 Pentene and Its Reaction Intermediates

Elucidation of Stereochemistry and Conformational Analysis via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of (2Z)-3,4,4-trimethyl-2-pentene. It provides detailed information about the carbon skeleton, proton environments, and, crucially, the stereochemistry of the double bond.

While one-dimensional (¹H and ¹³C) NMR provides initial data, two-dimensional NMR experiments are essential for assembling the molecular puzzle. For this compound, a combination of COSY, HSQC, and HMBC experiments would provide a comprehensive and unambiguous assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. For this molecule, a key correlation would be observed between the vinylic proton (H2) and the protons of the methyl group attached to the double bond (C3-CH₃). This establishes the connectivity across the double bond.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbons, providing definitive C-H correlations. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is critical for establishing long-range connectivity (typically over 2-3 bonds) by correlating proton and carbon signals. Key HMBC correlations for this compound would include the correlation of the tert-butyl protons (C5-H) to the vinylic carbons (C2 and C3) and the C4 carbon. Similarly, the vinylic proton (H2) would show correlations to the C1, C3, and C4 carbons.

The following table outlines the expected 2D NMR correlations for the structural assignment of this compound.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (Carbon) | Expected HMBC Correlations (Carbons) |

| H1 (C1-H₃) | H2 | C1 | C2, C3 |

| H2 (C2-H) | H1 | C2 | C1, C3, C4 |

| H3' (C3-CH₃) | None | C3' | C2, C3, C4 |

| H5 (C5-H₃) | None | C5 | C4, C3 |

Data is predicted based on the known molecular structure and standard NMR principles.

The definitive confirmation of the Z-stereochemistry is achieved through through-space correlation experiments like NOESY or ROESY. These techniques detect protons that are in close spatial proximity, regardless of whether they are connected through bonds.

For this compound, the key differentiating feature is the spatial relationship between the substituents on the double bond. A strong NOE/ROE cross-peak is predicted between the vinylic proton (H2) and the protons of the adjacent methyl group (C3-CH₃). This is because in the Z-isomer, these groups are located on the same side of the double bond, leading to a short internuclear distance. Conversely, the spatial distance between the vinylic proton (H2) and the large tert-butyl group at C4 would be significantly greater, resulting in a very weak or absent NOE/ROE signal. This specific pattern of through-space correlations provides unequivocal evidence for the Z-configuration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its functional groups. The C-H stretching vibrations of the methyl and tert-butyl groups are prominent in the 2850-3000 cm⁻¹ region. A key, though potentially weak, absorption corresponding to the C=C stretching of the tetrasubstituted double bond is expected around 1670-1680 cm⁻¹. The C-H bending vibrations for the methyl groups typically appear in the 1365-1470 cm⁻¹ range.

Raman Spectroscopy: While an experimental Raman spectrum for the pure Z-isomer is not widely available, theoretical predictions can be made. The C=C stretching vibration in a relatively symmetrical alkene like this is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the corresponding IR spectrum. This complementarity makes Raman spectroscopy a useful tool for identifying the alkene functional group.

The table below summarizes the key expected vibrational bands for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2870-2960 | 2870-2960 | Strong |

| C=C Stretch | ~1675 | ~1675 | Weak to Medium (IR), Strong (Raman) |

| C-H Bend (CH₃) | 1365-1470 | 1365-1470 | Medium to Strong |

IR data is based on the NIST Gas Phase Spectrum. Raman data is predicted based on general spectroscopic principles.

Mass Spectrometry Techniques for Mechanistic Pathway Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. It is also invaluable for monitoring reaction progress and identifying intermediates and byproducts. The molecular weight of this compound is 112.21 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion, allowing for the determination of its elemental formula. For the parent compound, HRMS would confirm the molecular formula as C₈H₁₆ by measuring its monoisotopic mass with high precision (calculated: 112.1252). In the context of reaction monitoring, HRMS is crucial for identifying unknown products. For example, in an oxidation reaction, HRMS could distinguish between the addition of one oxygen atom (e.g., an epoxide, C₈H₁₆O) and the addition of two oxygen atoms (e.g., a diol, C₈H₁₆O₂), providing unambiguous formulas for reaction intermediates that would be difficult to identify otherwise.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected ion. In an MS/MS experiment, a precursor ion (e.g., the molecular ion, M⁺˙) is isolated, fragmented via collision-activated dissociation (CAD), and the resulting product ions are analyzed.

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion peak at m/z 112 is observed. The most significant fragmentation pathway for alkenes involves the formation of stable carbocations. A primary fragmentation is the loss of a tert-butyl radical ([M - 57]⁺), leading to a highly abundant ion at m/z 55. Another common fragmentation is the loss of a methyl radical ([M - 15]⁺), resulting in an ion at m/z 97.

MS/MS could be used to confirm these pathways. For instance, by selecting the m/z 97 ion as the precursor, one could induce further fragmentation and observe its subsequent decomposition, providing definitive evidence for the proposed fragmentation cascade.

The table below details the major ions observed in the mass spectrum of this compound.

| m/z | Proposed Fragment Structure | Proposed Neutral Loss |

| 112 | [C₈H₁₆]⁺˙ (Molecular Ion) | None |

| 97 | [C₇H₁₃]⁺ | •CH₃ (Methyl radical) |

| 57 | [C₄H₉]⁺ | •C₄H₇ (Butenyl radical) |

| 55 | [C₄H₇]⁺ | •C₄H₉ (tert-Butyl radical) |

| 41 | [C₃H₅]⁺ (Allyl cation) | •C₅H₁₁ (Pentyl radical) |

Data derived from the NIST Mass Spectrum.

Advanced Chromatographic Separation Techniques and Chiral Analysis

Advanced chromatographic techniques are indispensable for the separation and characterization of this compound and its reaction intermediates, particularly within complex hydrocarbon matrices. These methodologies, often coupled with mass spectrometry, provide the high resolution and sensitivity required to distinguish between closely related isomers and to elucidate the structures of transient species formed during chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical tool for the analysis of volatile and semi-volatile compounds like this compound. In complex mixtures, such as the products of butene oligomerization or petroleum fractions, GC provides the necessary separating power to resolve individual isomers. fishersci.casigmaaldrich.com The coupling of GC to a mass spectrometer allows for the unequivocal identification of separated components based on their unique mass spectra. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which serves as a benchmark for its identification. nih.govnist.gov

For particularly complex hydrocarbon mixtures, where standard GC-MS may not provide adequate resolution, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (GC×GC-TOF-MS) offers significantly enhanced separation capabilities. core.ac.ukresearchgate.net This technique allows for the detailed characterization of intricate samples by separating components based on two different column properties, such as boiling point and polarity. researchgate.net This approach is crucial for resolving the numerous configurational isomers of alkyl-substituted compounds that are often present in industrial reaction products. core.ac.ukresearchgate.net

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for less volatile or thermally labile intermediates that may be present in reaction mixtures. Although direct analysis of a nonpolar alkene like this compound by LC-MS is less common, the technique is invaluable for characterizing functionalized intermediates or reaction byproducts. Tandem LC-MS (LC-MS/MS) techniques can be employed to separate and quantify isomers with high specificity and sensitivity, even when they are not fully resolved chromatographically. nih.govmdpi.commdpi.com The combination of different chromatographic separation steps, such as size exclusion and argentation chromatography, prior to MS analysis can further reduce sample complexity and enable detailed structural elucidation of individual compounds within a mixture. acs.org

| Technique | Application in Analysis of Trimethylpentene & Related Mixtures | Key Findings / Advantages | References |

|---|---|---|---|

| GC-MS | Analysis of butene oligomerate containing trimethylpentene isomers. | Provides structural confirmation via mass spectral libraries. Effective for separating volatile hydrocarbon isomers. | fishersci.casigmaaldrich.com |

| GC×GC-MS | Resolution of unresolved complex mixtures (UCMs) of hydrocarbons. | Dramatically increases peak capacity and separation of co-eluting compounds. Allows for detailed group-type separation (e.g., paraffins, olefins, aromatics). | core.ac.ukresearchgate.netresearchgate.net |

| LC-MS/MS | Separation and quantification of steroid isomers; analysis of complex traditional Chinese medicine formulations. | High sensitivity and specificity for non-volatile or thermally unstable compounds. Capable of differentiating isomers based on fragmentation patterns. | nih.govmdpi.com |

| Tandem LC-MS/MS (LC/LC-MS/MS) | Separation of chiral and reverse-phase chromatography for steroid isomer analysis. | Combines multiple chromatographic dimensions for enhanced separation of challenging isomers before MS detection. | nih.gov |

Enantioselective Gas Chromatography for Related Chiral Alkene Derivatives

While this compound itself is not a chiral molecule, its reaction pathways or synthesis could involve chiral intermediates or produce chiral alkene derivatives. The determination of the enantiomeric ratio (er) of such compounds is crucial in fields like asymmetric synthesis and catalysis. azom.comnih.gov Enantioselective gas chromatography is the premier technique for this purpose, enabling the separation of enantiomers—non-superimposable mirror-image molecules. gcms.cz

This separation is achieved by using a chiral stationary phase (CSP) within the GC column. azom.com The principle of "chiral recognition" relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. azom.comnih.gov These diastereomeric complexes have different thermodynamic stabilities, leading to different retention times in the GC column and thus allowing for their separation and quantification. azom.com

Derivatized cyclodextrins are the most widely used and versatile chiral selectors for GC. gcms.czoup.com These cyclic oligosaccharides possess a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface, creating numerous chiral interaction sites. libretexts.org By modifying the hydroxyl groups on the cyclodextrin (B1172386) molecule (e.g., through permethylation or acylation), their enantioselective properties can be tailored for a wide range of chiral compounds, including alkene derivatives. gcms.czoup.com The choice of the specific cyclodextrin derivative and the GC conditions (e.g., temperature program, carrier gas flow) is critical for achieving baseline separation of the enantiomers. gcms.cz This technique is highly sensitive and, when coupled with mass spectrometry, provides definitive identification of each enantiomer. azom.com

| Chiral Stationary Phase (CSP) Type | Common Chiral Selectors | Principle of Separation | Applicability to Alkene Derivatives | References |

|---|---|---|---|---|

| Cyclodextrin Derivatives | Permethylated, acetylated, or propionylated α-, β-, and γ-cyclodextrins. | Formation of transient diastereomeric inclusion complexes. Separation is based on differences in the stability of these complexes. | Highly effective for a broad range of chiral compounds, including hydrocarbons, alcohols, and ketones that may be structurally related to trimethylpentene derivatives. | azom.comgcms.czoup.comlibretexts.org |

| Chiral Metal-Chelates | Transition metal complexes (e.g., with Ni(II), Mn(II)) with chiral ligands. | Enantioselective complexation gas chromatography. Separation occurs via coordination of the analyte to the chiral metal complex. | Versatile for compounds that can act as ligands, such as olefins, through π-complexation. | azom.com |

| Amino Acid Derivatives | Chirasil-Val (L-valine-tert-butylamide polysiloxane). | Hydrogen bonding and dipole-dipole interactions between the analyte and the chiral stationary phase. | Primarily used for amino acids and other polar compounds, but can be applied to derivatized functional groups. | nih.gov |

Computational and Theoretical Chemistry Studies of 2z 3,4,4 Trimethyl 2 Pentene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For (2Z)-3,4,4-trimethyl-2-pentene, DFT is particularly useful for exploring its conformational landscape. The rotation around the single bonds, especially the C-C bond connecting the isopropyl-like group and the tert-butyl group, is subject to significant steric hindrance.

DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, can be employed to locate the stable conformers (local minima on the potential energy surface) and the transition states for their interconversion. The primary dihedral angle of interest would be that which defines the orientation of the tert-butyl group relative to the double bond. Due to steric clash between the methyl groups, the number of stable conformers is expected to be limited.

A typical study would involve a potential energy surface scan by systematically rotating the key dihedral angles. The stationary points found would then be optimized, and frequency calculations would confirm them as minima or transition states. The results would likely show that the most stable conformer adopts a staggered arrangement to minimize steric repulsion.

Hypothetical DFT Calculation Results for Conformational Analysis

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Imaginary Frequencies |

| Staggered | 60° | 0.00 | 0 |

| Eclipsed (TS) | 0° | 4.5 | 1 |

| Anti-Staggered | 180° | 1.2 | 0 |

This interactive table presents hypothetical data from a DFT study on the conformational preferences of this compound, illustrating the expected energy differences between staggered and eclipsed forms.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy compared to DFT for certain systems, particularly for the calculation of reaction barriers. These methods are invaluable for predicting the mechanisms of reactions involving this compound.

A key reaction of alkenes is electrophilic addition to the double bond. Due to the significant steric hindrance around the double bond in this compound, the accessibility of the pi electrons is reduced. Ab initio calculations can be used to model the reaction pathway of, for example, the addition of HBr. This would involve locating the transition state structure for the protonation of the double bond to form a tertiary carbocation. The calculations would provide the activation energy for this step, which is expected to be higher than for a less hindered alkene. The subsequent nucleophilic attack by the bromide ion would also be modeled. Such studies are crucial for understanding the regioselectivity and stereoselectivity of such reactions. masterorganicchemistry.com

Hypothetical Ab Initio Calculation of Activation Energies for HBr Addition

| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) |

| Protonation (Transition State 1) | MP2/cc-pVTZ | 15.2 |

| Bromide Attack (Transition State 2) | MP2/cc-pVTZ | 2.1 |

This interactive table shows hypothetical activation energies for the two steps of HBr addition to this compound, as would be predicted by ab initio calculations. The higher activation energy for the initial protonation reflects the steric hindrance.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are the tool of choice for examining the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For a nonpolar molecule like this compound, MD simulations can provide insights into its interactions with nonpolar solvents like hexane (B92381) or carbon tetrachloride. A simulation would typically involve placing a number of alkene molecules in a box of solvent molecules and allowing the system to evolve over time. The interactions between molecules are described by a force field.

From the simulation trajectory, various properties can be calculated. For instance, the radial distribution function, g(r), can be computed to understand the solvent structure around the alkene. This would reveal how the bulky tert-butyl group influences the packing of solvent molecules. Furthermore, transport properties like the diffusion coefficient of the alkene in the solvent can be determined.

Typical Parameters for an MD Simulation

| Parameter | Value |

| System | 100 molecules of this compound in 2000 molecules of hexane |

| Force Field | OPLS-AA |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This interactive table outlines a typical set of parameters for a molecular dynamics simulation to study the solvation of this compound in a nonpolar solvent.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Sterically Hindered Alkenes (focused on theoretical correlations)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties, respectively. wikipedia.org For a class of compounds like sterically hindered alkenes, a QSPR model could be developed to predict properties such as boiling point, viscosity, or retention time in gas chromatography.

The development of a QSPR model involves three main stages:

Data Set Preparation: A set of sterically hindered alkenes with known experimental values for the property of interest is compiled. This compound would be one data point in this set.

Descriptor Calculation: For each molecule in the dataset, a series of numerical values, known as molecular descriptors, are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building and Validation: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the property. The predictive power of the model is then rigorously validated.

A QSPR model for sterically hindered alkenes would likely find that descriptors related to molecular size, branching, and surface area are highly correlated with properties like boiling point.

Hypothetical QSPR Model for Boiling Point of Sterically Hindered Alkenes

| Descriptor | Coefficient |

| Molecular Weight | 1.5 |

| Wiener Index | 0.8 |

| Surface Area | -0.5 |

| Model Equation: | Boiling Point = c + 1.5(MW) + 0.8(Wiener) - 0.5*(SA) |

This interactive table presents a hypothetical linear QSPR model for predicting the boiling point of sterically hindered alkenes. MW, Wiener, and SA represent Molecular Weight, Wiener Index, and Surface Area, respectively. 'c' is a constant.

Ligand Field Theory and Organometallic Interactions with this compound (if applicable as a ligand)

Alkenes can act as ligands in organometallic complexes by donating electron density from their π-bonding orbital to a vacant d-orbital on the metal center. libretexts.org This interaction is further stabilized by back-donation from a filled metal d-orbital into the empty π*-antibonding orbital of the alkene. This bonding mechanism is described by the Dewar-Chatt-Duncanson model. wikipedia.org

Ligand Field Theory (LFT), an extension of crystal field theory, describes the effect of ligand binding on the d-orbitals of the metal center. wikipedia.org When this compound coordinates to a transition metal, the degeneracy of the metal's d-orbitals is lifted. The extent of this splitting depends on the geometry of the complex and the nature of the metal-ligand interaction.

The bulky nature of this compound would likely lead to the formation of complexes with low coordination numbers. The strong steric hindrance could also influence the orientation of the alkene with respect to the metal center, potentially leading to distorted coordination geometries. Computational methods, particularly DFT, can be used to model these organometallic complexes and analyze the bonding in detail. For example, a Natural Bond Orbital (NBO) analysis could quantify the extent of σ-donation and π-back-donation.

Hypothetical Orbital Contributions in a Metal-(2Z)-3,4,4-Trimethyl-2-pentene Complex

| Interaction | Orbital Overlap | Energy Contribution (kcal/mol) |

| C=C (π) -> Metal (d) | 0.25 | -25.0 |

| Metal (d) -> C=C (π*) | 0.15 | -10.5 |

This interactive table provides hypothetical data from a computational analysis of the bonding in an organometallic complex of this compound, showing the relative contributions of σ-donation and π-back-donation.

Table of Compound Names

| Common Name/Systematic Name |

| This compound |

| HBr (Hydrogen Bromide) |

| Hexane |

| Carbon Tetrachloride |

Applications of 2z 3,4,4 Trimethyl 2 Pentene in Specialized Chemical Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Organic Molecules

The structural features of (2Z)-3,4,4-Trimethyl-2-pentene, specifically its tetrasubstituted and sterically encumbered double bond, suggest its potential, albeit challenging, utility in the construction of complex organic frameworks.

The synthesis of molecules containing quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis due to steric hindrance. nih.govrsc.org In principle, the double bond of this compound could serve as a handle for the introduction of such sterically demanding motifs.

Hypothetically, reactions such as hydroboration-oxidation or epoxidation followed by nucleophilic opening could transform the alkene into a functionalized intermediate. The subsequent reaction of this intermediate with a suitable carbon-based nucleophile could, in theory, lead to the formation of a quaternary carbon center. However, the high degree of substitution around the double bond would likely necessitate the use of highly reactive reagents and carefully optimized reaction conditions to overcome the steric barrier. acs.org

Table 1: Hypothetical Reactions for Quaternary Carbon Center Formation

| Reaction Type | Potential Reagents | Expected Intermediate | Potential Product Feature |

| Hydroboration-Oxidation | 9-BBN, then H₂O₂, NaOH | Hindered secondary alcohol | Tertiary carbon center |

| Epoxidation/Nucleophilic Opening | m-CPBA, then R₂CuLi | Hindered epoxide | Quaternary carbon center |

| Catalytic Hydroalkylation | Pd or Ni catalyst, pronucleophile | Organometallic intermediate | Quaternary carbon center |

This table is purely illustrative and based on general reactions of alkenes. The feasibility of these reactions with this compound is not experimentally established.

The Z-configuration of the double bond in this compound could theoretically be exploited in stereoselective cyclization reactions to form cyclic and polycyclic systems. nih.gov Reactions that proceed through concerted mechanisms, such as Diels-Alder or certain types of pericyclic reactions, are highly sensitive to the stereochemistry of the starting alkene.

For instance, if this compound were to participate as a dienophile in a Diels-Alder reaction, the cis-arrangement of the substituents would be translated into a specific relative stereochemistry in the resulting cyclohexene ring. However, the steric bulk of the tert-butyl and isopropylidene groups would likely render the molecule a very poor dienophile, limiting its practical application in this context without significant activation.

Role in Advanced Polymer Research (focus on monomer incorporation and polymerization mechanisms)

The polymerization of highly substituted alkenes is notoriously difficult due to steric hindrance around the double bond, which impedes the approach of the growing polymer chain. libretexts.org

Achieving stereoregular polymerization, where the stereochemistry of the monomer units is controlled, is a key goal in polymer science as it directly influences the material's properties. nih.gov For a monomer like this compound, any potential polymerization would likely require specialized catalysts, such as metallocene or other single-site catalysts, which can exert a high degree of control over the stereochemistry of insertion. researchgate.net

However, the extreme steric bulk of this monomer would present a major obstacle to polymerization. It is highly probable that homopolymerization would be kinetically unfavorable.

A more plausible, though still speculative, role for this compound in polymer research would be as a comonomer in copolymerization reactions with less sterically hindered olefins like ethylene (B1197577) or propylene. mdpi.com The incorporation of a small amount of a bulky monomer can significantly alter the properties of the resulting copolymer, for example, by increasing its glass transition temperature or modifying its crystallinity.

Specialized catalytic systems, such as certain late-transition metal catalysts, have shown promise in copolymerizing ethylene with sterically hindered α-olefins. nih.gov Such a strategy could potentially be adapted for the incorporation of this compound, leading to novel copolymer architectures.

Table 2: Potential Effects of this compound as a Comonomer

| Copolymer Property | Potential Influence of Incorporation | Rationale |

| Glass Transition Temperature (Tg) | Increase | Bulky side chains restrict polymer chain mobility |

| Crystallinity | Decrease | Irregular structure disrupts chain packing |

| Solubility | Increase | Less ordered structure interacts more readily with solvents |

This table represents general trends observed in copolymerization with bulky monomers and is not based on experimental data for this compound.

Catalysis and Ligand Design

The bulky tert-butyl and isopropyl groups of this compound suggest a potential, albeit indirect, role in the field of catalysis, specifically in ligand design. omicsonline.org Sterically demanding ligands are crucial in many catalytic systems as they can be used to control the coordination number, geometry, and reactivity of a metal center. us-csic.es

While the alkene itself is unlikely to be a ligand in its native form, it could serve as a synthon for the creation of bulky phosphine (B1218219), N-heterocyclic carbene (NHC), or cyclopentadienyl ligands. For example, the hydrocarbon backbone of this compound could be incorporated into the structure of a ligand to create a sterically crowded environment around a catalytically active metal. This steric bulk can be instrumental in promoting certain selective reactions or in stabilizing reactive intermediates.

This compound as a Substrate for Enantioselective Catalysis

No specific studies have been identified where this compound is utilized as a substrate in enantioselective catalysis. The steric hindrance around the double bond, conferred by the t-butyl group and the Z-configuration, may present significant challenges for known catalytic systems to achieve high enantioselectivity. Research in asymmetric catalysis often focuses on substrates with specific electronic and steric properties that are amenable to existing chiral catalysts and reaction methodologies. The unique structure of this compound may render it an unattractive or difficult substrate for common enantioselective transformations such as asymmetric hydrogenation, epoxidation, or dihydroxylation.

Interactive Data Table: Enantioselective Catalysis of this compound

| Catalyst System | Reaction Type | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | No published research found |

Derivatives of this compound as Chiral Ligands in Asymmetric Synthesis

Similarly, there is no available research on the synthesis and application of chiral ligands derived from this compound. The development of chiral ligands is a cornerstone of asymmetric synthesis, with ligand design often relying on scaffolds that can be readily synthesized and modified to fine-tune the steric and electronic environment of a metal catalyst. The synthetic accessibility of suitable functionalized derivatives of this compound that could serve as effective chiral ligands has not been reported. Consequently, there are no examples of such ligands being employed in asymmetric reactions.

Interactive Data Table: Chiral Ligands Derived from this compound in Asymmetric Synthesis

| Ligand Structure | Metal Complex | Asymmetric Reaction | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | No published research found |

Environmental Fate and Degradation Mechanisms of Branched Alkenes: an Academic Perspective

Atmospheric Oxidation Pathways and Identification of Key Intermediates

The atmospheric fate of (2Z)-3,4,4-Trimethyl-2-pentene is primarily governed by its reactions with oxidants, principally the hydroxyl radical (OH) during the daytime and ozone (O₃) and the nitrate radical (NO₃) at night.

The reaction with hydroxyl radicals is a significant atmospheric degradation pathway for alkenes. For branched alkanes, which are structurally related, this reaction leads to the formation of various oxygenated products. For instance, the gas-phase reaction of OH radicals with 2,2,4-trimethylpentane yields acetone (B3395972), 2-methylpropanal, and 4-hydroxy-4-methyl-2-pentanone as major products nih.gov. For this compound, the OH radical is expected to add across the carbon-carbon double bond, forming a transient, energy-rich adduct. This adduct then reacts with molecular oxygen (O₂) to create a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of a variety of stable end-products, including carbonyls and nitrates.

Ozonolysis, the reaction with ozone, is another critical atmospheric removal process for alkenes. This reaction involves the cleavage of the carbon-carbon double bond, leading to the formation of carbonyl compounds and stabilized Criegee intermediates (sCIs). researchgate.net These sCIs can then react with other atmospheric species like water vapor, nitrogen dioxide (NO₂), and sulfur dioxide (SO₂), contributing to the formation of secondary organic aerosols and other atmospheric pollutants. For this compound, ozonolysis is expected to yield acetaldehyde and 3,3-dimethyl-2-butanone.

Table 1: Predicted Carbonyl Products from the Ozonolysis of this compound

| Reactant | Predicted Carbonyl Product 1 | Predicted Carbonyl Product 2 |

| This compound | Acetaldehyde | 3,3-Dimethyl-2-butanone |

Biotransformation Studies: Elucidation of Microbial Degradation Mechanisms

Microorganisms typically initiate the degradation of alkenes through oxidation of the double bond or the terminal methyl group. One common pathway involves the epoxidation of the double bond by monooxygenase enzymes, followed by hydrolysis to a diol, which can be further metabolized. Another pathway involves the oxidation of a terminal methyl group to a primary alcohol, which is then oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the beta-oxidation pathway.

For highly branched alkenes, the presence of quaternary carbon atoms can significantly impede complete biodegradation. Research on the biodegradation of alkanes has shown that while many microbes can utilize linear or branched alkanes, the extent of degradation is influenced by the molecular structure. researchgate.net The degradation of alkenes by anaerobic bacteria, such as sulfate-reducing bacteria, has also been reported, involving different initial activation reactions. nih.gov

Table 2: General Microbial Degradation Pathways for Alkenes

| Pathway | Initial Enzymatic Attack | Key Intermediates |

| Oxidation of the double bond | Monooxygenase | Epoxide, Diol |

| Oxidation of a terminal methyl group | Monooxygenase/Hydroxylase | Primary alcohol, Aldehyde, Carboxylic acid |

Future Research Directions and Emerging Trends for 2z 3,4,4 Trimethyl 2 Pentene in Chemical Research

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design

The complexity of molecules like (2Z)-3,4,4-Trimethyl-2-pentene, with its significant steric hindrance around the double bond, makes predicting reaction outcomes and designing efficient synthetic routes a considerable challenge for traditional chemical intuition. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these complexities. eurekalert.orghilarispublisher.comrjptonline.org

A key application will be in retrosynthesis, where AI platforms can propose novel and optimized synthetic pathways. engineering.org.cn By analyzing millions of published reactions, these tools can suggest starting materials and reaction conditions that are more efficient and sustainable than classical methods. This computational approach can accelerate the discovery of new derivatives of this compound by systematically navigating the intricate landscape of possible chemical reactions and identifying the most promising routes for laboratory execution. hilarispublisher.com

| Research Focus | AI/ML Application | Potential Impact for this compound |

| Reaction Outcome Prediction | Predictive modeling, Neural networks | More accurate prediction of product yields and stereoselectivity in reactions involving the sterically hindered double bond. hilarispublisher.comrjptonline.org |

| Synthetic Route Design | Retrosynthesis algorithms | Design of more efficient, cost-effective, and sustainable pathways to the target molecule and its derivatives. engineering.org.cn |

| Catalyst Discovery | High-throughput virtual screening | Identification of novel catalysts that can overcome the high activation energies associated with reactions of tetrasubstituted alkenes. |

| Mechanism Elucidation | Analysis of reaction networks | Deeper understanding of complex reaction mechanisms by identifying key intermediates and transition states. rsc.org |

Sustainable Synthesis and Catalysis of Branched Alkenes: Innovations for this compound

The synthesis of highly substituted alkenes often relies on methods that use hazardous reagents or require multiple steps, generating significant waste. researchgate.netnih.gov A major trend in modern chemistry is the development of sustainable and "green" synthetic methodologies. Future research on this compound will be heavily influenced by this paradigm shift.

Innovations will likely focus on the development of novel catalytic systems that are both highly efficient and environmentally benign. This includes the use of earth-abundant metal catalysts to replace precious metals, as well as metal-free catalysis. researchgate.netnih.gov For instance, new catalytic processes could enable the direct synthesis of this compound from readily available feedstocks with high atom economy. Researchers are exploring methods like copper-catalyzed cyclization and sulfur-mediated olefination as efficient routes to construct sterically congested alkenes. researchgate.netorganic-chemistry.org

Furthermore, there is a growing interest in catalysts that can be easily recovered and reused, reducing waste and manufacturing costs. The development of heterogeneous catalysts for the synthesis of branched alpha-olefins represents a significant breakthrough in sustainable production, minimizing waste compared to traditional mixture-based syntheses. chemeurope.com Applying these principles to the specific synthesis of this compound could lead to more sustainable industrial processes.

Exploration of Novel Reactivity and Functionalization Strategies for Highly Substituted Olefins

The tetrasubstituted nature of the double bond in this compound renders it less reactive in many common electrophilic addition reactions due to steric hindrance. This perceived limitation also presents an opportunity for discovering and developing novel chemical transformations that are selective for such hindered systems.

Future research will aim to unlock new reactivity pathways for this compound. A promising area is the development of transition-metal-catalyzed C-H functionalization reactions. ucl.ac.uk These methods could allow for the direct introduction of functional groups at positions adjacent to the double bond, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to creating complex molecules. For example, copper-catalyzed enantioselective C(sp²)-H functionalization has been shown to be effective for creating axially chiral tetrasubstituted alkenes. nih.gov

Another emerging area is the use of innovative catalytic systems to perform challenging transformations, such as the stereoselective synthesis of functionalized tri- and tetrasubstituted alkenes. organic-chemistry.orgacs.org Strategies involving palladium-catalyzed hydrovinylation or ruthenium-catalyzed C-H alkenylation/migration cascades are expanding the toolbox for creating structurally diverse and complex olefins from simple precursors. ucl.ac.ukacs.org Applying these advanced strategies to this compound could lead to the synthesis of novel compounds with potentially valuable properties.

| Functionalization Strategy | Description | Relevance to this compound |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond into a carbon-functional group bond. ucl.ac.uk | Enables the introduction of new functional groups onto the alkyl framework of the molecule without altering the double bond. |

| Catalytic Asymmetric Synthesis | Synthesis that selectively produces one enantiomer or diastereomer of a chiral molecule. | Could be used to create chiral derivatives of this compound, which is important for applications in materials science and pharmaceuticals. nih.gov |

| Diversity-Oriented Synthesis | A strategy to rapidly generate a library of structurally diverse small molecules. | Modular approaches, such as alkyne gem-addition, could be adapted to create a wide range of tetrasubstituted alkenes based on the core structure. nih.gov |

Advanced Characterization Techniques Beyond Current Capabilities for Elucidating Dynamic Processes

The static representation of a molecule's structure often fails to capture the full picture of its behavior. Molecules like this compound are dynamic entities, constantly undergoing conformational changes. Understanding these dynamic processes is crucial for predicting reactivity and physical properties.

Future research will increasingly rely on advanced simulation and characterization techniques to probe the molecular dynamics of highly substituted alkenes. tandfonline.comtandfonline.com Computational methods, such as ab initio molecular dynamics (MD) and enhanced sampling techniques (e.g., metadynamics, replica-exchange MD), allow researchers to simulate molecular motion with high accuracy and over longer timescales. acs.orgmdpi.comnsf.gov These simulations can reveal the preferred conformations of this compound, the energy barriers between them, and how the molecule interacts with solvents and reactants at an atomic level. tandfonline.comacs.org

These computational approaches provide insights that are often difficult or impossible to obtain through experimental methods alone. tandfonline.com By combining theoretical predictions with experimental data from techniques like advanced NMR spectroscopy, researchers can build a comprehensive picture of the structure-dynamics-function relationship for this compound, paving the way for its rational design in various applications.

Q & A

Basic: What laboratory synthesis methods are commonly employed to produce (2Z)-3,4,4-Trimethyl-2-pentene?

Methodological Answer:

this compound is synthesized via acid-catalyzed dimerization of isobutene (2-methylpropene). The reaction typically employs catalysts such as hydrogen fluoride or zeolites under controlled conditions (e.g., ambient to moderate temperatures). The selectivity for the Z-isomer can be influenced by steric effects and catalyst choice. For example, zeolites with tailored pore structures may favor the formation of the (2Z)-isomer by restricting transition-state geometries. Post-synthesis, purification via fractional distillation or preparative gas chromatography (GC) is recommended to isolate the desired stereoisomer .

Basic: How can researchers confirm the stereochemistry and purity of this compound?

Methodological Answer:

Stereochemical confirmation requires a combination of analytical techniques:

- Gas Chromatography (GC): Compare retention indices (RI) with standardized data. For example, non-polar column RI values for this compound are reported as 727.5–730.9 under varying temperature gradients .

- Nuclear Magnetic Resonance (NMR): Analyze coupling constants (J values) in H NMR to distinguish Z/E isomers. The Z-isomer typically exhibits smaller values due to restricted rotation.

- Mass Spectrometry (MS): Validate molecular ion peaks (m/z 112.2126) and fragmentation patterns against NIST database entries .

Advanced: How can discrepancies between experimental kinetic data and theoretical models for reactions involving this compound be resolved?

Methodological Answer:

Discrepancies often arise from unaccounted steric or electronic effects. For instance, linear regression models of log vs. log may exclude outliers like 2,4,4-trimethyl-2-pentene due to its bulky substituents, which introduce non-polar contributions . To reconcile

Multivariate Analysis: Incorporate steric parameters (e.g., Taft or Charton values) into regression models.

Computational Chemistry: Perform density functional theory (DFT) calculations to quantify steric hindrance or transition-state stabilization.

Experimental Validation: Repeat kinetics under controlled conditions (e.g., solvent polarity, temperature) to isolate confounding variables .

Advanced: What strategies minimize oligomerization side products during catalytic dimerization of isobutene to this compound?

Methodological Answer:

Uncontrolled dimerization can lead to C12+ alkenes (e.g., 2,2,4,6,6-pentamethyl-3-heptene). Mitigation strategies include:

- Catalyst Optimization: Use shape-selective zeolites (e.g., H-ZSM-5) to restrict reaction pathways to dimerization.

- Reaction Quenching: Terminate reactions at partial conversion (e.g., 60–70%) to limit secondary oligomerization.

- Temperature Control: Operate below 100°C to reduce radical-mediated chain propagation .

Advanced: How do catalytic systems influence isomer distribution in trimethylpentene derivatives?

Methodological Answer:

Isomer ratios (e.g., 2,4,4-trimethyl-1-pentene vs. 2,4,4-trimethyl-2-pentene) depend on catalyst acidity and pore structure:

- Acidic Catalysts (e.g., HF): Favor thermodynamically stable isomers via carbocation rearrangements.

- Zeolites: Restrict transition states, favoring kinetically controlled products. For example, small-pore zeolites may enhance (2Z)-isomer selectivity by steric hindrance .

- Analytical Monitoring: Use GC-MS with chiral columns or in situ FTIR to track isomerization dynamics .

Advanced: What thermodynamic data are critical for assessing the stability of this compound?

Methodological Answer:

Key thermodynamic parameters include:

- Enthalpy of Vaporization (): Reported as 7.04–7.36 kcal/mol, critical for volatility assessments in reaction design .

- Hydrogenation Enthalpy (): For this compound + H → CH, (gas phase) .

- Isomer Stability: Computational studies (e.g., Gibbs free energy comparisons) can predict Z/E isomer ratios under equilibrium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.